molecular formula C14H11FN2O2S B5798187 N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide

N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide

Cat. No. B5798187
M. Wt: 290.31 g/mol
InChI Key: RYZWAZWAURKHIN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This molecule was first synthesized in 2000 by researchers at Bayer AG, and since then, it has been extensively studied for its pharmacological properties.

Mechanism of Action

N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue in the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes. This mechanism of action is unique and has been shown to be effective in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082 has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that it can reduce inflammation, prevent the development of neurodegenerative disorders, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082 in lab experiments is its specificity towards NF-κB. This allows researchers to selectively target the NF-κB pathway and study its effects on various diseases. However, one limitation of using N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082 is its potential toxicity at high concentrations. Therefore, careful dose optimization is required to ensure its safety and efficacy in lab experiments.

Future Directions

There are several future directions for the research on N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082. One potential application is its use in combination therapy with other drugs to enhance their efficacy. Another direction is the development of more potent and selective inhibitors of NF-κB that can be used in clinical settings. Furthermore, the use of N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082 in the treatment of neurodegenerative disorders, such as Alzheimer's disease, is an area of active research. Overall, N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082 has shown promising results in various studies, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082 involves the reaction of 2-aminofluorobenzene with carbon disulfide and potassium hydroxide to form the corresponding thiourea intermediate. This intermediate is then reacted with 2-furylacrylic acid to yield N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082. The synthesis of this compound is relatively straightforward and can be accomplished in a few steps with high yields.

Scientific Research Applications

N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune response, inflammation, and cell survival. By inhibiting NF-κB activity, N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide 11-7082 can potentially modulate the immune response and reduce inflammation, making it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

(E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S/c15-11-5-1-2-6-12(11)16-14(20)17-13(18)8-7-10-4-3-9-19-10/h1-9H,(H2,16,17,18,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZWAZWAURKHIN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

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